
Desthiobiotin N-hydroxysuccinimidyl ester
描述
Desthiobiotin N-hydroxysuccinimidyl ester is a chemical compound widely used in biochemical and molecular biology research. It is a derivative of desthiobiotin, a biotin analog, and is often employed for labeling and capturing biomolecules through the biotin-streptavidin interaction . This compound is particularly valued for its ability to bind to primary amine groups in proteins and nucleic acids, facilitating various detection and purification processes.
生化分析
Biochemical Properties
Desthiobiotin N-hydroxysuccinimidyl ester plays a crucial role in biochemical reactions by facilitating the labeling of biomolecules. It interacts with primary amine groups on proteins and nucleic acids, forming stable amide bonds. This interaction is essential for various biochemical applications, including affinity capture and purification of proteins. The compound is known to bind to streptavidin, allowing for the efficient capture and subsequent release of labeled biomolecules .
Cellular Effects
This compound influences various cellular processes by enabling the labeling and tracking of proteins within cells. It can affect cell signaling pathways, gene expression, and cellular metabolism by modifying proteins involved in these processes. The compound’s ability to label proteins allows researchers to study protein interactions and functions within different cellular contexts .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with primary amine groups on biomolecules. This reaction forms stable amide bonds, which are crucial for the compound’s labeling capabilities. The labeled biomolecules can then be captured using streptavidin, allowing for their detection and purification. This mechanism is widely used in biochemical assays and experiments to study protein interactions and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable when stored at appropriate temperatures (2-8°C). Its stability and labeling efficiency may decrease over extended periods or under suboptimal storage conditions. Long-term studies have shown that the compound can maintain its labeling capabilities for several months when stored properly .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower dosages, the compound effectively labels proteins without causing significant adverse effects. At higher dosages, there may be potential toxic effects, including disruptions in cellular functions and metabolic processes. It is essential to optimize the dosage to achieve the desired labeling efficiency while minimizing any potential adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein labeling and purification. It interacts with enzymes and cofactors that facilitate the formation of stable amide bonds with primary amine groups on proteins. This interaction is crucial for the compound’s role in biochemical assays and experiments. The labeled proteins can then be captured and analyzed using streptavidin-based methods .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions ensure the efficient localization and accumulation of the compound in specific cellular compartments. The compound’s ability to bind to streptavidin allows for its targeted capture and release, facilitating its use in various biochemical applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in labeling and tracking proteins within cells, allowing researchers to study protein interactions and functions in different subcellular contexts .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of desthiobiotin N-hydroxysuccinimidyl ester typically involves the reaction of desthiobiotin with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions . The resulting product is purified through standard chromatographic techniques to obtain a high-purity ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. Large-scale production may also incorporate automated systems for synthesis, purification, and quality control to ensure consistency and efficiency .
化学反应分析
Types of Reactions
Desthiobiotin N-hydroxysuccinimidyl ester primarily undergoes nucleophilic substitution reactions. It reacts with primary amines to form stable amide bonds, making it an effective reagent for bioconjugation . This compound does not typically undergo oxidation or reduction reactions under standard laboratory conditions.
Common Reagents and Conditions
The most common reagents used with this compound are primary amines, which are present in proteins and other biomolecules. The reaction is usually carried out in a buffered aqueous solution at a pH of around 7.5 to 8.5 to ensure optimal reactivity and stability .
Major Products Formed
The primary product formed from the reaction of this compound with primary amines is a biotinylated biomolecule. This biotinylated product can then be used for various downstream applications, including affinity purification and detection .
科学研究应用
Desthiobiotin N-hydroxysuccinimidyl ester has a wide range of applications in scientific research:
作用机制
The mechanism of action of desthiobiotin N-hydroxysuccinimidyl ester involves the formation of a stable amide bond between the ester and a primary amine group on the target biomolecule. This reaction is facilitated by the presence of the NHS group, which acts as a leaving group, making the ester highly reactive towards nucleophiles . The resulting biotinylated biomolecule can then interact with streptavidin or avidin, allowing for its capture, detection, or purification .
相似化合物的比较
Similar Compounds
Biotin N-hydroxysuccinimidyl ester: Similar to desthiobiotin N-hydroxysuccinimidyl ester but contains a biotin moiety instead of desthiobiotin.
N-hydroxysulfosuccinimidyl ester: A water-soluble analog of NHS esters, often used for bioconjugation in aqueous environments.
Uniqueness
This compound is unique in its ability to bind to streptavidin with a lower affinity compared to biotin, allowing for reversible capture and release of biotinylated molecules . This property makes it particularly useful in applications where gentle elution conditions are required .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5/c1-9-10(16-14(21)15-9)5-3-2-4-6-13(20)22-17-11(18)7-8-12(17)19/h9-10H,2-8H2,1H3,(H2,15,16,21)/t9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSINCVWMDUPSG-VHSXEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



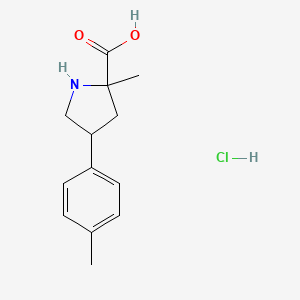

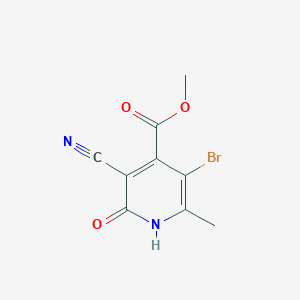
![2-[2-(2-Nitrophenyl)ethyl]benzoic acid](/img/structure/B1433653.png)

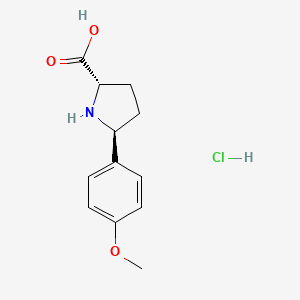

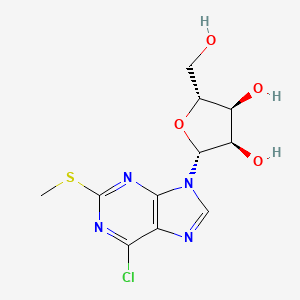

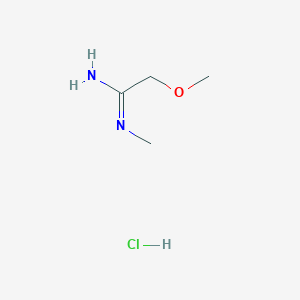
![{4-[(3-Methylphenyl)methoxy]phenyl}methanamine hydrochloride](/img/structure/B1433669.png)


